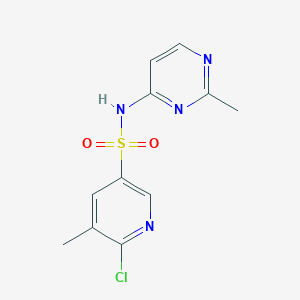
6-chloro-5-methyl-N-(2-methylpyrimidin-4-yl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-5-methyl-N-(2-methylpyrimidin-4-yl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of cytokines, which are involved in various physiological processes.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of focus has been its use as a therapeutic agent for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been shown to inhibit the activity of JAK3, which is involved in the signaling pathways of cytokines that play a crucial role in the pathogenesis of autoimmune diseases. Several preclinical and clinical studies have demonstrated the efficacy of CP-690,550 in the treatment of these diseases.
Mecanismo De Acción
CP-690,550 selectively inhibits the activity of JAK3 by binding to its active site and preventing its phosphorylation. This, in turn, inhibits the downstream signaling pathways of cytokines that are involved in the pathogenesis of autoimmune diseases. CP-690,550 does not inhibit other JAKs, such as JAK1, JAK2, and TYK2, which are involved in other physiological processes. This selective inhibition of JAK3 makes CP-690,550 a promising therapeutic agent for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects. It inhibits the production of cytokines such as interleukin-2, interleukin-4, interleukin-7, and interleukin-15, which are involved in the pathogenesis of autoimmune diseases. CP-690,550 also inhibits the proliferation of T-cells and the activation of B-cells, which are involved in the immune response. These effects make CP-690,550 a promising therapeutic agent for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for JAK3, which makes it a useful tool for studying the signaling pathways of cytokines that are involved in autoimmune diseases. CP-690,550 also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, CP-690,550 has some limitations, such as its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. CP-690,550 also has some potential off-target effects, which need to be taken into consideration when interpreting the results of experiments.
Direcciones Futuras
CP-690,550 has several potential future directions for scientific research. One of the areas of focus is the development of new therapeutic agents based on the structure of CP-690,550 that have improved selectivity and efficacy. Another area of focus is the study of the role of JAK3 in other physiological processes, such as hematopoiesis and immune cell development. CP-690,550 may also have potential applications in the treatment of other diseases, such as cancer and viral infections, which require further investigation. Overall, CP-690,550 has the potential to make a significant contribution to the field of scientific research and the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of CP-690,550 involves several steps, including the reaction of 6-chloro-5-methylpyridin-3-amine with 2-methyl-4-pyrimidinylamine, followed by the reaction with chlorosulfonic acid and then with sodium hydroxide. The final product is obtained through recrystallization from a solvent mixture of methanol and water. This synthesis method has been described in detail in various scientific publications.
Propiedades
IUPAC Name |
6-chloro-5-methyl-N-(2-methylpyrimidin-4-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c1-7-5-9(6-14-11(7)12)19(17,18)16-10-3-4-13-8(2)15-10/h3-6H,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRNWRYWDWSVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=NC(=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-methyl-N-(2-methylpyrimidin-4-yl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

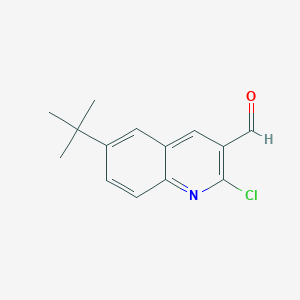
![1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid](/img/structure/B2777336.png)
![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2777340.png)
![tert-butyl N-{4-[(2-fluoropyridin-4-yl)formamido]butan-2-yl}-N-methylcarbamate](/img/structure/B2777342.png)
![2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2777345.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777346.png)
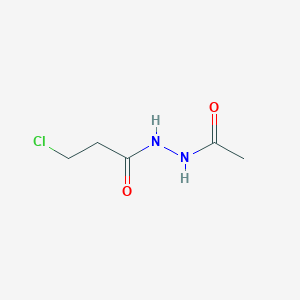
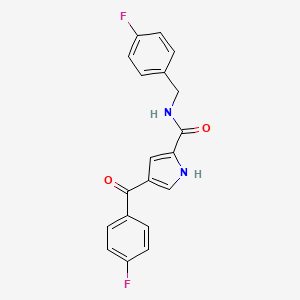
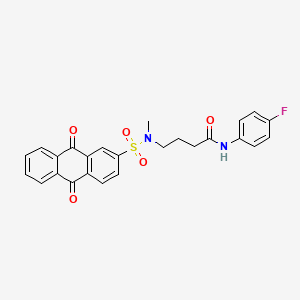
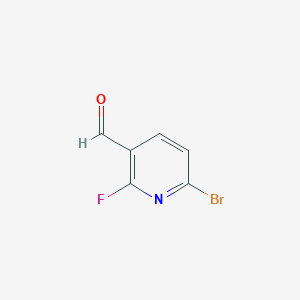
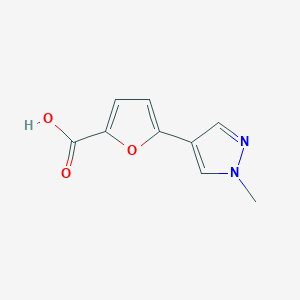
![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2777355.png)
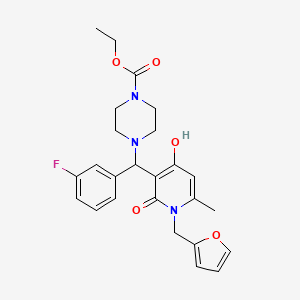
![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777357.png)